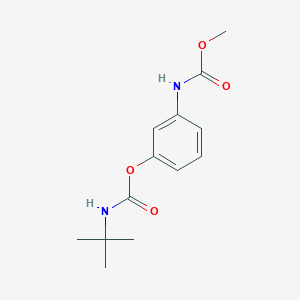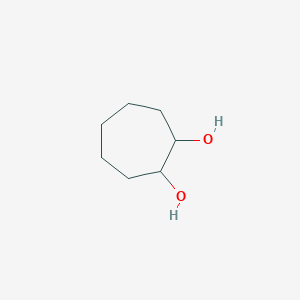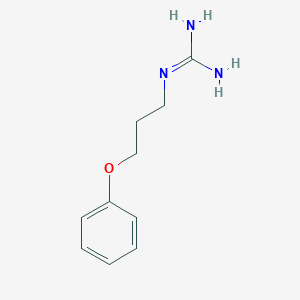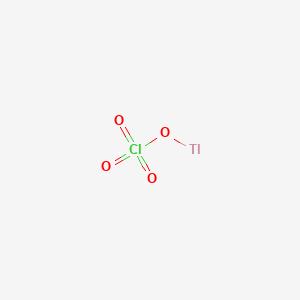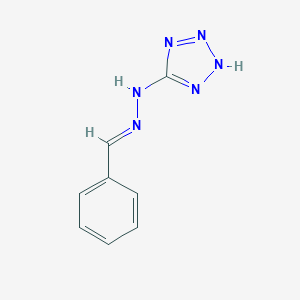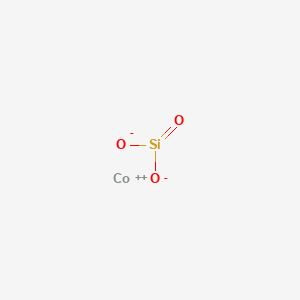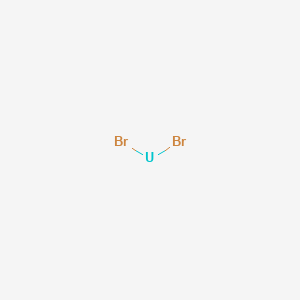
Uranium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium dibromide, also known as UBr2, is a chemical compound composed of uranium and bromine. It is a yellow-green crystalline solid that is highly reactive and can be used in various scientific research applications.
Mécanisme D'action
Uranium dibromide has a unique mechanism of action, which involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its ability to undergo redox reactions makes it useful in various scientific research applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of uranium dibromide. However, it is known to be highly reactive and can cause severe burns and tissue damage upon contact with skin and eyes. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using uranium dibromide in lab experiments is its ability to undergo redox reactions, which makes it useful in various organic synthesis reactions. Additionally, it can be used in the preparation of other uranium compounds and metals. However, its highly reactive nature and toxicity make it challenging to handle and require special precautions to ensure safety.
Orientations Futures
There are several future directions for the use of uranium dibromide in scientific research. One area of interest is its use in the synthesis of novel uranium compounds with unique properties. Additionally, its ability to undergo redox reactions makes it a potential catalyst for various organic synthesis reactions. Further research is needed to explore its potential in these areas and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, uranium dibromide is a highly reactive and useful compound in various scientific research applications. Its ability to undergo redox reactions makes it useful in organic synthesis reactions, and it can be used in the preparation of other uranium compounds and metals. However, its toxicity and highly reactive nature require special precautions for safe handling. Further research is needed to explore its potential in novel compound synthesis and catalysis and to develop safer handling and disposal methods.
Méthodes De Synthèse
Uranium dibromide can be synthesized by reacting uranium metal with bromine gas in a sealed tube at a high temperature. The reaction produces Uranium dibromide as a yellow-green crystalline solid. Another method of synthesis involves the reaction of uranium tetrachloride with hydrogen bromide gas in the presence of a reducing agent.
Applications De Recherche Scientifique
Uranium dibromide has various scientific research applications, including its use as a catalyst in organic synthesis reactions. It can also be used in the synthesis of other uranium compounds, such as uranium tetrafluoride and uranium tetrachloride. Additionally, it can be used in the preparation of uranium metal and uranium alloys.
Propriétés
Numéro CAS |
13775-13-8 |
|---|---|
Nom du produit |
Uranium dibromide |
Formule moléculaire |
UBr2 Br2U |
Poids moléculaire |
397.84 g/mol |
Nom IUPAC |
dibromouranium |
InChI |
InChI=1S/2BrH.U/h2*1H;/q;;+2/p-2 |
Clé InChI |
DYVCBPGJMQHHIW-UHFFFAOYSA-L |
SMILES |
Br[U]Br |
SMILES canonique |
Br[U]Br |
Autres numéros CAS |
13775-13-8 |
Synonymes |
dibromouranium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



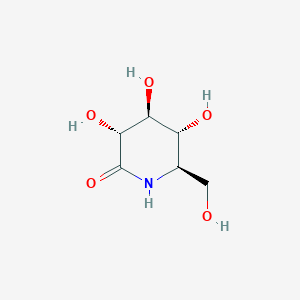
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

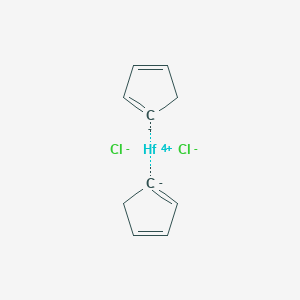

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

